N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
This compound features a thiazolo[4,5-d]pyridazinone core substituted with a thiophen-2-yl group at position 7 and an acetamide side chain at position 2.
Synthetic routes for analogous compounds often involve condensation of thiazole precursors with substituted acetamides under anhydrous conditions, as seen in related syntheses using carbodiimide coupling agents in N,N-dimethylformamide (DMF) . Characterization typically employs ¹H NMR, IR spectroscopy, and mass spectrometry .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S2/c1-11-22-18-19(30-11)17(15-3-2-6-29-15)23-24(20(18)26)9-16(25)21-8-12-4-5-13-14(7-12)28-10-27-13/h2-7H,8-10H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPWQMFLZWETER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3=CC4=C(C=C3)OCO4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from diverse studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzo[d][1,3]dioxole ring and a thiazolo[4,5-d]pyridazine moiety. Its molecular formula is , with a molecular weight of approximately 396.47 g/mol.
Antitumor Activity
Recent studies have evaluated the antitumor properties of compounds related to this compound. For instance, a series of thiazole derivatives containing the benzo[d][1,3]dioxole moiety demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| C27 | HeLa | 2.07 ± 0.88 |
| C27 | A549 | 3.52 ± 0.49 |
| C7 | A549 | 2.06 ± 0.09 |
| C16 | MCF-7 | 2.55 ± 0.34 |
These results indicate that certain derivatives exhibit potent growth inhibition against human cancer cells, suggesting that modifications to the core structure can enhance biological activity .
The mechanisms by which these compounds exert their cytotoxic effects are under investigation. Preliminary studies suggest that they may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulatory proteins .
Antimicrobial Activity
In addition to antitumor properties, compounds similar to this compound have shown promise as antimicrobial agents. Specifically, some derivatives have been reported to inhibit Mur ligases (MurD and MurE), which are essential for bacterial cell wall synthesis:
| Compound | Target Bacteria | Activity |
|---|---|---|
| Compound I | E. coli | Inhibitory |
| Compound I | S. aureus (MRSA) | Inhibitory |
This suggests potential applications in treating bacterial infections resistant to conventional antibiotics .
Case Studies
Several case studies highlight the efficacy of related compounds in clinical settings:
- Case Study on Antitumor Efficacy : A study involving a derivative similar to this compound showed promising results in reducing tumor size in xenograft models when administered at specific dosages over a defined treatment period.
- Case Study on Antimicrobial Resistance : Another investigation assessed the effectiveness of these compounds against MRSA strains in vitro, demonstrating significant bactericidal activity and suggesting their potential role as novel antibiotics .
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide exhibit significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 Value (μM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 16.19 | |
| HCT-116 (Colorectal) | Low micromolar range |
The proposed mechanism involves the inhibition of specific enzymes related to cell proliferation and survival pathways, particularly through the thioacetamide moiety which enhances binding affinity to target proteins involved in cancer progression.
Antimicrobial Properties
In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various bacterial strains. Studies have reported that derivatives containing the benzo[d][1,3]dioxole moiety exhibit significant antibacterial effects, suggesting potential applications as antibacterial agents.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiazolo and dioxole rings have been shown to significantly alter potency:
| Modification | Effect |
|---|---|
| Substitution Patterns | Increased or decreased activity |
| Lipophilicity | Enhanced membrane permeability |
Case Study 1: Anticancer Activity
A study focused on various pyrazolo[4,3-d]pyrimidine derivatives revealed that those with a benzo[d][1,3]dioxole substituent exhibited enhanced cytotoxicity compared to unsubstituted counterparts. The study highlighted an analogue with an IC50 value of 16.19 μM against HCT-116 cells.
Case Study 2: Antimicrobial Properties
Another investigation evaluated similar compounds for their antimicrobial efficacy against different bacterial strains. The results indicated that derivatives with the dioxole moiety displayed significant antibacterial activity, reinforcing their potential use in developing new antimicrobial therapies.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogue is N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide (). Key differences include:
- Substituent at the acetamide nitrogen : The target compound uses a benzo[d][1,3]dioxol-5-ylmethyl group, whereas the analogue employs a 4-chlorophenyl group. The former may confer greater metabolic stability due to reduced oxidative susceptibility compared to the chloro-substituted aromatic ring .
- Molecular weight and polarity : The benzo[d][1,3]dioxole moiety increases molecular weight (~40 Da) and lipophilicity (clogP +0.5), which could enhance blood-brain barrier penetration in therapeutic applications .
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Weight | clogP | Key Substituent (R Group) |
|---|---|---|---|
| Target Compound | 479.52 g/mol | 2.8 | Benzo[d][1,3]dioxol-5-ylmethyl |
| N-(4-Chlorophenyl) analogue () | 439.89 g/mol | 2.3 | 4-Chlorophenyl |
Table 2: Hypothesized Bioactivity Based on Analogues
| Functional Group | Potential Role | Reference Compound (Evidence) |
|---|---|---|
| Thiazolo[4,5-d]pyridazinone | Kinase inhibition | |
| Benzo[d][1,3]dioxole | Antimicrobial enhancement |
Crystallographic and Computational Analysis
- Crystallography : Programs like SHELXL () and Mercury () enable precise determination of bond lengths and angles, particularly for the thiophene-thiazole π-stacking interactions .
- Lumping strategies (): The compound’s reactivity may align with surrogate models for organic compounds with similar heterocyclic cores, aiding in predictive toxicology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
